Strontium formate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

strontium;diformate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CH2O2.Sr/c2*2-1-3;/h2*1H,(H,2,3);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXWRHZACHXRMCI-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

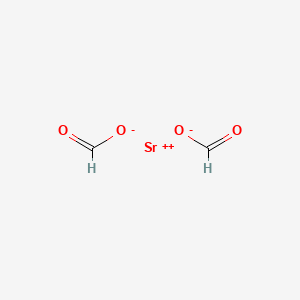

C(=O)[O-].C(=O)[O-].[Sr+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2O4Sr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

64-18-6 (Parent) | |

| Record name | Strontium formate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000592892 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50890514 | |

| Record name | Formic acid, strontium salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50890514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

592-89-2 | |

| Record name | Strontium formate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000592892 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Formic acid, strontium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Formic acid, strontium salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50890514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Strontium diformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.889 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STRONTIUM FORMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8U0UMU37YK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure Analysis of Strontium Formate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of strontium formate (Sr(HCOO)₂), detailing its crystallographic data, experimental protocols for structure determination, and a logical workflow for the analysis. This document is intended to serve as a valuable resource for professionals in research, science, and drug development who require a thorough understanding of the solid-state properties of this compound.

Introduction to this compound

This compound is an inorganic salt that has garnered interest due to its potential applications in various fields. A precise understanding of its crystal structure is fundamental to elucidating its physicochemical properties and predicting its behavior in different environments. This compound is known to exist in multiple polymorphic forms, with the α-form being the most commonly studied.

Crystallographic Data of this compound

The crystal structure of α-strontium formate has been determined and refined using X-ray diffraction techniques.[1] The compound crystallizes in the orthorhombic system with the non-centrosymmetric space group P2₁2₁2₁.[1][2] This space group indicates a chiral crystal structure. The crystallographic data for the different polymorphs of this compound are summarized in the table below.

| Parameter | α-Strontium Formate [1][2][3] | β-Strontium Formate [4] | δ-Strontium Formate [4] |

| Crystal System | Orthorhombic | Tetragonal | Tetragonal |

| Space Group | P2₁2₁2₁ | P4₁2₁2 | I4₁/amd |

| Temperature | 295 K | 334 K, 540 K | 605 K |

| a (Å) | 6.8359 - 6.91 | ||

| b (Å) | 7.2076 - 7.45 | ||

| c (Å) | 8.7367 - 8.78 | ||

| α (°) | 90 | 90 | 90 |

| β (°) | 90 | 90 | 90 |

| γ (°) | 90 | 90 | 90 |

| Volume (ų) | 451.94 | ||

| Z | 4 | ||

| Coordination Number | 8[1][3] | ||

| Mean Sr-O Distance (Å) | 2.613[1] |

In the α-polymorph, each strontium ion is coordinated to eight oxygen atoms from six different formate groups.[1] Two of these oxygen atoms are from a chelated formate group.[1] The coordination polyhedron can be described as a deformed antiprism.[1] The formate ions act as bridging ligands, creating an extensive three-dimensional coordination network.[2]

Experimental Protocol for Crystal Structure Determination

The determination of the crystal structure of this compound involves a series of well-defined experimental steps, from the synthesis of single crystals to the final refinement of the crystallographic model.

3.1. Crystal Synthesis and Growth

High-quality single crystals are a prerequisite for accurate single-crystal X-ray diffraction analysis. This compound crystals can be grown from aqueous solutions using techniques such as slow solvent evaporation.[5]

-

Procedure:

-

Prepare a saturated solution of this compound in deionized water at a slightly elevated temperature to ensure complete dissolution.

-

Filter the solution to remove any insoluble impurities.

-

Allow the solution to cool slowly to room temperature, or allow the solvent to evaporate slowly in a controlled environment.

-

Small, well-formed single crystals suitable for X-ray diffraction will form over time.

-

3.2. Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the primary technique for determining the precise atomic arrangement within a crystal.

-

Methodology:

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect diffraction data from all possible orientations. The diffraction pattern is recorded on a detector.

-

Data Reduction: The collected diffraction data is processed to determine the unit cell parameters, space group, and the intensities of the diffracted X-ray beams.

-

Structure Solution: The processed data is used to solve the crystal structure, which involves determining the initial positions of the atoms in the unit cell. This can be achieved using direct methods or Patterson methods.

-

Structure Refinement: The initial atomic model is refined against the experimental diffraction data to obtain the final, accurate crystal structure. This iterative process adjusts atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors. The quality of the final model is assessed by parameters such as the R-factor.[1]

-

3.3. Powder X-ray Diffraction (PXRD)

PXRD is a complementary technique used to analyze the bulk crystalline material, confirm the phase purity of the synthesized sample, and study polymorphic transitions.[4]

-

Methodology:

-

Sample Preparation: A finely ground powder of the this compound sample is prepared.

-

Data Collection: The powdered sample is placed in the diffractometer, and a diffraction pattern is collected over a range of 2θ angles.

-

Data Analysis: The resulting diffractogram is a plot of diffraction intensity versus the diffraction angle (2θ). The peak positions are characteristic of the crystal lattice, and the peak intensities are related to the atomic arrangement. This data can be used for phase identification by comparing it to known diffraction patterns.

-

Logical Workflow for Crystal Structure Analysis

The process of determining and analyzing the crystal structure of this compound follows a logical progression, as illustrated in the workflow diagram below.

Caption: Workflow for this compound Crystal Structure Analysis.

Signaling Pathways and Logical Relationships

While "signaling pathways" are typically associated with biological systems, a logical relationship diagram can illustrate the interplay of factors influencing the final crystal structure.

Caption: Factors Influencing this compound Crystal Structure.

This guide provides a foundational understanding of the crystal structure of this compound and the methodologies employed for its analysis. The detailed data and protocols herein are intended to support further research and development involving this compound.

References

Anhydrous Strontium Formate: A Technical Overview

Strontium formate is an inorganic salt of strontium and formic acid. This document provides a detailed summary of its key chemical properties, focusing on its molecular formula and weight, and outlines the standard methodology for their determination.

Chemical Identity and Properties

This compound is a white, crystalline solid that is soluble in water.[1] It exists in both anhydrous and dihydrate forms.[1][2] The anhydrous form is the primary focus of this guide.

The fundamental molecular properties of anhydrous this compound are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₂H₂O₄Sr | [1][3][4] |

| Line Formula | Sr(HCOO)₂ | [1][5] |

| Molecular Weight | 177.65 g/mol | [1][2][3] |

| CAS Number | 592-89-2 | [1][3] |

The elemental composition of this compound is broken down as follows:

| Element | Symbol | Percentage |

| Strontium | Sr | 49.32% |

| Oxygen | O | 36.02% |

| Carbon | C | 13.52% |

| Hydrogen | H | 1.13% |

Methodology for Determination of Molecular Weight

The molecular weight of a compound is a fundamental property derived from its chemical formula and the atomic weights of its constituent elements. The process does not require an experimental protocol in the traditional sense but is a standardized calculation.

Procedure:

-

Identify the Chemical Formula: The established chemical formula for this compound is Sr(HCOO)₂.[1][5]

-

Determine Elemental Composition: Based on the formula, one molecule of this compound contains:

-

1 Strontium (Sr) atom

-

2 Carbon (C) atoms

-

4 Oxygen (O) atoms

-

2 Hydrogen (H) atoms

-

-

Obtain Standard Atomic Weights: The standard atomic weights from the periodic table are used for each element:

-

Sr: ~87.62 g/mol

-

C: ~12.011 g/mol

-

O: ~15.999 g/mol

-

H: ~1.008 g/mol

-

-

Calculate Molecular Weight: The molecular weight is the sum of the atomic weights of all atoms in the molecule:

-

Molecular Weight = (1 × AW_Sr) + (2 × AW_C) + (4 × AW_O) + (2 × AW_H)

-

Molecular Weight = (87.62) + (2 × 12.011) + (4 × 15.999) + (2 × 1.008)

-

Molecular Weight = 87.62 + 24.022 + 63.996 + 2.016 = 177.654 g/mol

-

This calculated value is consistent with the widely accepted molecular weight of 177.65 g/mol .[1][2][3]

Chemical Structure and Composition

This compound is an ionic compound formed from one strontium cation (Sr²⁺) and two formate anions (HCOO⁻).[2] The formate ions act as ligands, bonding to the strontium ion through the oxygen atoms.

Caption: Logical diagram illustrating the ionic composition of this compound.

Hydrated Form

It is important for researchers to distinguish the anhydrous form from its dihydrate, this compound dihydrate (Sr(HCOO)₂·2H₂O).[2] The dihydrate has a different molecular formula (C₂H₆O₆Sr) and a higher molecular weight of approximately 213.69 g/mol due to the inclusion of two water molecules.[2]

References

role of strontium formate in biomineralization

An In-depth Technical Guide on the Role of Strontium Formate in Biomineralization

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Strontium is a trace element that has garnered significant interest for its dual role in bone metabolism: stimulating bone formation and inhibiting bone resorption.[1][2][3] While most research has focused on strontium ranelate, the bioactive component is the strontium ion (Sr²⁺). This guide explores the role of strontium in biomineralization, with a focus on this compound as a potential delivery vehicle for the active Sr²⁺ ion. It is presumed that this compound, being a salt of strontium and formic acid, dissociates to provide Sr²⁺ ions which then exert their biological effects.[4] This document details the molecular mechanisms, summarizes quantitative data from various studies, provides detailed experimental protocols, and visualizes the key signaling pathways involved.

Introduction to Strontium and Biomineralization

Biomineralization is the process by which living organisms produce minerals, often to harden or stiffen existing tissues. In vertebrates, this process is fundamental to the formation of bone, a dynamic tissue that undergoes continuous remodeling through the coordinated actions of bone-forming osteoblasts and bone-resorbing osteoclasts.[5] An imbalance in this process, with excessive resorption compared to formation, leads to conditions like osteoporosis.[6]

Strontium, an alkaline earth metal with chemical similarities to calcium, is a trace element found in the human skeleton.[5][7] Its unique ability to modulate bone cell activity has made it a therapeutic agent of interest.[5][6] Strontium acts by increasing the proliferation and differentiation of osteoblasts, leading to enhanced bone matrix synthesis.[7] Concurrently, it inhibits the differentiation and activity of osteoclasts, thereby reducing bone resorption.[5][7]

Molecular Mechanisms of Strontium Action

The effects of strontium on bone cells are mediated through several key signaling pathways. The primary target is believed to be the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor present on both osteoblasts and osteoclasts.[1][6]

2.1. Effects on Osteoblasts (Bone Formation)

Strontium promotes osteoblast proliferation, differentiation, and survival through the activation of multiple signaling cascades:[6][8][9]

-

CaSR Pathway: Strontium's binding to CaSR on osteoblasts activates phospholipase C (PLC), leading to the generation of inositol 1,4,5-triphosphate (IP3) and subsequent release of intracellular calcium. This cascade activates downstream signaling molecules, including MAPKs like ERK1/2, which promote osteoblast replication.[6]

-

Wnt/β-catenin Pathway: Strontium has been shown to stimulate the canonical Wnt/β-catenin signaling pathway, a critical regulator of osteoblastogenesis.[9][10] It can activate the PI3K/Akt pathway, which inhibits glycogen synthase kinase 3β (GSK3β), leading to the accumulation and nuclear translocation of β-catenin.[9] Nuclear β-catenin then activates the transcription of osteogenic genes like Runx2.[7] Strontium also reduces the expression of sclerostin, a Wnt signaling inhibitor.[5]

-

NFATc Pathway: Strontium can activate calcineurin, which dephosphorylates the Nuclear Factor of Activated T-cells (NFATc) transcription factors, leading to their nuclear translocation and the subsequent expression of genes involved in osteoblast replication.[11]

2.2. Effects on Osteoclasts (Bone Resorption)

Strontium inhibits osteoclast differentiation and function, primarily by modulating the RANKL/OPG system:

-

RANKL/OPG System: Osteoblasts control osteoclastogenesis by producing Receptor Activator of Nuclear Factor κB Ligand (RANKL) and its decoy receptor, Osteoprotegerin (OPG). RANKL promotes osteoclast differentiation, while OPG inhibits it. Strontium shifts the balance by increasing OPG production and decreasing RANKL expression by osteoblasts.[8][11][12] This reduction in the RANKL/OPG ratio leads to decreased osteoclast formation.[9]

-

Apoptosis: Strontium has also been shown to induce apoptosis (programmed cell death) in mature osteoclasts, further contributing to the reduction in bone resorption.[5]

Quantitative Data on Strontium's Effects on Biomineralization

The following tables summarize quantitative data from various in vitro and in vivo studies. It is important to note that these studies have used different strontium salts, and data specific to this compound is limited.

Table 1: In Vitro Studies on the Effect of Strontium on Osteoblasts

| Strontium Salt | Cell Type | Concentration | Key Findings | Reference |

| Strontium Chloride | Human periosteal-derived cells | 5, 10, 100 µg/mL | Increased ALP activity at all concentrations, with the highest at 100 µg/mL. Increased ALP and osteocalcin mRNA in a dose-dependent manner. | [13] |

| Strontium Ranelate | Human primary osteoblasts | 0.1 - 1 mM | Increased OPG mRNA and protein levels. Decreased RANKL mRNA and protein expression. Increased cell replication. | [12] |

| Strontium-substituted CPS | Rat BMSCs | 5, 10, 20 mol% Sr | Dose-dependent increase in ALP activity and mineralization compared to control. | [14] |

| Strontium-containing bioactive glass | Human osteoblast-like cells (MG63) | N/A | Increased osteocalcin expression after 14 days of culture. | [15] |

Table 2: In Vivo Studies on the Effect of Strontium on Bone Parameters

| Strontium Salt | Animal Model | Dosage & Duration | Key Findings | Reference |

| Strontium Ranelate, Citrate, Chloride | Ovariectomized mice | 16 weeks | All forms increased bone tissue mineral density (TMD), with SrC having the weakest effect. SrR and SrCl significantly increased trabecular bone mineral density. | [16] |

| Strontium Citrate | Postmenopausal women with osteoporosis | 680 mg/day for 4-6 years | Average 8-10% increase in BMD (Note: potential overestimation due to Sr atomic weight). | [17] |

| Strontium Chloride | Growing SWISS mice | N/A | 34% increase in cortical bone area vs. control. 53% increase in trabecular number vs. control. | [14] |

| Strontium Ranelate | Growing SWISS mice | N/A | 30% increase in cortical bone area vs. control. 112% increase in trabecular number vs. control. | [14] |

| Strontium in drinking water | Wistar rats | 5-500 mg/L for 12 weeks | Dose-dependent increase of Sr in bone. Decreased calcium content in bone at >50 mg/L. | [18] |

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following are generalized protocols for key experiments to assess the effects of this compound on biomineralization.

4.1. In Vitro Osteoblast Differentiation and Mineralization Assay

-

Cell Culture:

-

Culture pre-osteoblastic cells (e.g., MC3T3-E1) or primary mesenchymal stem cells in a growth medium (e.g., α-MEM with 10% FBS and 1% penicillin-streptomycin).

-

Seed cells in 24-well plates at a density of 2 x 10⁴ cells/well and allow them to adhere for 24 hours.

-

-

Osteogenic Induction:

-

Replace the growth medium with an osteogenic induction medium (growth medium supplemented with 50 µg/mL ascorbic acid and 10 mM β-glycerophosphate).

-

Prepare stock solutions of sterile this compound in the culture medium.

-

Treat cells with varying concentrations of this compound (e.g., 0, 0.1, 1, 10, 100 µM). The medium should be changed every 2-3 days.

-

-

Alkaline Phosphatase (ALP) Activity Assay (Early Osteogenic Marker):

-

After 7-10 days of induction, wash the cells with PBS.

-

Lyse the cells with a lysis buffer (e.g., 0.1% Triton X-100).

-

Use a commercial ALP activity assay kit, which typically involves the colorimetric detection of p-nitrophenol (pNP) produced from the substrate p-nitrophenyl phosphate (pNPP).[6][8]

-

Measure the absorbance at 405 nm and normalize the ALP activity to the total protein content, determined by a BCA assay.

-

-

Mineralization Assay (Late Osteogenic Marker):

-

After 21-28 days of induction, wash the cells with PBS and fix them with 4% paraformaldehyde for 15 minutes.

-

Stain the mineralized nodules with 2% Alizarin Red S solution (pH 4.2) for 20 minutes.

-

Wash thoroughly with deionized water to remove excess stain.

-

For quantification, destain the nodules using a 10% cetylpyridinium chloride solution and measure the absorbance of the extracted stain at 562 nm.

-

4.2. In Vitro Osteoclast Activity Assay (Bone Resorption)

-

Osteoclast Differentiation:

-

Culture osteoclast precursors (e.g., RAW 264.7 cells or bone marrow-derived macrophages) on bone slices or a suitable synthetic surface.

-

Induce differentiation by adding RANKL (e.g., 50 ng/mL) to the culture medium.

-

Treat the cells with different concentrations of this compound.

-

-

TRAP Staining:

-

After 5-7 days, fix the cells and stain for Tartrate-Resistant Acid Phosphatase (TRAP), a marker for osteoclasts, using a commercial kit.

-

Count the number of TRAP-positive multinucleated (≥3 nuclei) cells.

-

-

Resorption Pit Assay:

-

If using bone slices, remove the cells after 14 days.

-

Stain the slices with toluidine blue to visualize the resorption pits.[2]

-

Quantify the resorbed area using image analysis software.

-

4.3. In Vivo Rodent Model of Osteoporosis

-

Animal Model:

-

Use an ovariectomized (OVX) rat or mouse model to simulate postmenopausal osteoporosis. A sham-operated group should be used as a control.

-

-

This compound Administration:

-

Prepare this compound in the drinking water or administer it daily via oral gavage for a period of 12-16 weeks.

-

Include an OVX control group receiving the vehicle only.

-

-

Bone Analysis:

-

At the end of the study, harvest the femurs and lumbar vertebrae.

-

Analyze bone microarchitecture using micro-computed tomography (micro-CT). Key parameters include Bone Mineral Density (BMD), bone volume fraction (BV/TV), trabecular number (Tb.N), and trabecular thickness (Tb.Th).

-

Perform biomechanical testing (e.g., three-point bending test) to assess bone strength.

-

Analyze serum for bone turnover markers such as P1NP (formation) and CTX-I (resorption).

-

Visualization of Pathways and Workflows

5.1. Signaling Pathways

The following diagrams illustrate the key signaling pathways affected by strontium in bone cells.

Caption: Strontium signaling in osteoblasts promoting bone formation.

Caption: Strontium's indirect inhibition of osteoclastogenesis.

5.2. Experimental Workflow

The following diagram outlines a typical workflow for an in vitro study investigating the effects of this compound.

Caption: In vitro workflow for assessing this compound's osteogenic potential.

Conclusion and Future Directions

The available evidence strongly supports the role of the strontium ion as a dual-action agent in biomineralization, promoting bone formation while inhibiting resorption. The primary mechanisms involve the modulation of key signaling pathways such as CaSR, Wnt/β-catenin, and RANKL/OPG. While this compound is a plausible vehicle for delivering bioactive Sr²⁺, specific research on this salt is lacking. Future studies should focus on directly comparing the efficacy and bioavailability of this compound with other strontium salts. Furthermore, elucidating the precise downstream targets of strontium-activated signaling pathways will be crucial for the development of novel therapeutics for bone disorders like osteoporosis. The incorporation of strontium into biomaterials for localized delivery also represents a promising avenue for bone tissue engineering applications.[1][19]

References

- 1. In vitro and in vivo characterization of strontium-containing calcium sulfate/poly(amino acid) composite as a novel bioactive graft for bone regenerat ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10523A [pubs.rsc.org]

- 2. Strontium inhibits osteoclastogenesis by enhancing LRP6 and β-catenin-mediated OPG targeted by miR-181d-5p - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advance of Strontium Functionalized in Biomaterials for Bone Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buy this compound | 592-89-2 [smolecule.com]

- 5. Strontium functionalized scaffold for bone tissue engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Osteoblast alkaline phosphatase (ALP) activity [bio-protocol.org]

- 7. The Influence of Strontium on Bone Tissue Metabolism and Its Application in Osteoporosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A rapid, quantitative assay for measuring alkaline phosphatase activity in osteoblastic cells in vitro. — Nuffield Department of Orthopaedics, Rheumatology and Musculoskeletal Sciences [ndorms.ox.ac.uk]

- 9. Recent Advance of Strontium Functionalized in Biomaterials for Bone Regeneration [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Fabrication and Effect of Strontium-Substituted Calcium Silicate/Silk Fibroin on Bone Regeneration In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Osteoblastic and anti-osteoclastic activities of strontium-substituted silicocarnotite ceramics: In vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. rsc.org [rsc.org]

- 17. pubcompare.ai [pubcompare.ai]

- 18. [The effects of strontium in drinking water on growth and development of rat bone] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Strontium Functionalization of Biomaterials for Bone Tissue Engineering Purposes: A Biological Point of View - PMC [pmc.ncbi.nlm.nih.gov]

Initial Studies on Strontium Formate for Bone Regeneration: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of October 2025, dedicated research focusing specifically on the application of strontium formate for bone regeneration is limited in publicly available scientific literature. This guide, therefore, synthesizes foundational knowledge from studies on other strontium salts, primarily strontium ranelate, strontium chloride, and strontium citrate, to provide a comprehensive framework for initiating and evaluating research on this compound in this field. The experimental protocols and observed biological effects detailed herein are based on these analogous compounds and are presented as a robust starting point for future investigations into this compound.

Introduction: The Potential of Strontium in Bone Regeneration

Strontium, a trace element found in bone, has garnered significant interest for its dual-action role in bone metabolism. It has been shown to simultaneously stimulate bone formation by osteoblasts and inhibit bone resorption by osteoclasts, making it a compelling therapeutic candidate for conditions such as osteoporosis and for enhancing bone healing.[1][2] While strontium ranelate has been the most extensively studied compound, other salts like strontium chloride and strontium citrate have also demonstrated positive effects on bone microarchitecture and mineral density.[3] The investigation into this compound is a logical next step in exploring the therapeutic potential of different strontium formulations.

Core Mechanisms of Strontium in Bone Metabolism

The biological effects of strontium ions are multifaceted, primarily revolving around the modulation of key signaling pathways that govern bone cell activity.

Effects on Osteoblasts and Bone Formation

Strontium promotes the proliferation and differentiation of osteoblasts, the cells responsible for synthesizing new bone matrix.[4][5][6] This is achieved through the activation of several signaling pathways, most notably the Wnt/β-catenin pathway. Strontium has been shown to upregulate the expression of critical osteogenic markers such as Runt-related transcription factor 2 (RUNX2), alkaline phosphatase (ALP), and collagen.[4]

Effects on Osteoclasts and Bone Resorption

Concurrently, strontium inhibits the activity of osteoclasts, the cells that break down bone tissue. A primary mechanism for this is the modulation of the RANK/RANKL/OPG signaling pathway. Strontium has been observed to increase the expression of osteoprotegerin (OPG), a decoy receptor that prevents the binding of RANKL to its receptor RANK on osteoclast precursors, thereby inhibiting their differentiation and activation.[4]

Quantitative Data from In Vitro and In Vivo Studies of Strontium Salts

The following tables summarize quantitative findings from studies on various strontium salts, providing a baseline for expected outcomes in future studies on this compound.

Table 1: In Vitro Effects of Strontium Salts on Osteoblast Activity

| Strontium Salt | Cell Type | Concentration | Outcome | Reference |

| Strontium Ranelate | Human Preadipocytes (hADSCs) | 0.1, 0.5, 1 mM | Increased ALP activity and gene expression | [4][6] |

| Strontium Ranelate | Osteoblast-like cells | 0.12, 0.5 mM | Significant increase in cell proliferation from day 7 to 21 | [5] |

| Strontium Ranelate | Osteoblast-like cells | 0.12, 0.5 mM | Dose-dependent increase in alkaline phosphatase activity at 21 days | [5] |

| Strontium Ranelate | Osteoblast-like cells | 0.12, 0.5 mM | Significant increase in mineralized matrix formation at 28 days | [5] |

Table 2: In Vivo Effects of Strontium Salts on Bone Parameters

| Strontium Salt | Animal Model | Dosage | Duration | Outcome | Reference |

| Strontium Ranelate | Ovariectomized (OVX) Rats | 625 mg/kg/day | 4 weeks | Increased bone formation in tibial fractures | [2] |

| Strontium Ranelate | Ovariectomized (OVX) Rats | Not specified | Not specified | Improved resistance to torsional testing of healed fractures | [2] |

| Strontium Ranelate, Citrate, Chloride | Ovariectomized (OVX) Mice | Molar equivalent | 16 weeks | Increased trabecular and cortical bone mineral density | |

| Strontium Chloride | Growing SWISS Mice | 7.532 mmol/L in drinking water | Not specified | 53% increase in trabecular number vs. control | [3] |

| Strontium Ranelate | Growing SWISS Mice | 7.78 mmol/L in drinking water | Not specified | 112% increase in trabecular number vs. control | [3] |

Experimental Protocols

The following are detailed methodologies for key experiments that can be adapted for the evaluation of this compound.

In Vitro Osteoblast Proliferation Assay

-

Cell Culture: Culture human mesenchymal stem cells (hMSCs) or pre-osteoblastic cell lines (e.g., MC3T3-E1) in appropriate growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin).

-

Treatment: Seed cells in 96-well plates at a density of 5 x 10³ cells/well. After 24 hours of incubation for cell attachment, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 0.5, 1, 5 mM). Include a control group with no this compound.

-

Proliferation Assessment: At desired time points (e.g., 1, 3, 5, and 7 days), assess cell proliferation using a commercially available assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-8 assay according to the manufacturer's instructions.

-

Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Express the results as a percentage of the control group.

In Vitro Alkaline Phosphatase (ALP) Activity Assay

-

Cell Culture and Treatment: Culture osteoblastic cells in 24-well plates and treat with various concentrations of this compound as described above.

-

Cell Lysis: After a specified period of osteogenic induction (e.g., 7 or 14 days), wash the cells with PBS and lyse them using a lysis buffer (e.g., 0.1% Triton X-100).

-

ALP Activity Measurement: Use a commercial ALP activity assay kit. In brief, incubate the cell lysate with a p-nitrophenyl phosphate (pNPP) substrate. The conversion of pNPP to p-nitrophenol (pNP) by ALP results in a yellow color.

-

Data Analysis: Measure the absorbance at 405 nm. Normalize the ALP activity to the total protein content of the cell lysate, determined using a BCA or Bradford protein assay.

In Vivo Calvarial Defect Model for Bone Regeneration

-

Animal Model: Use skeletally mature male Sprague-Dawley rats or similar models.

-

Surgical Procedure: Anesthetize the animals and create a critical-sized (e.g., 5 mm diameter) circular defect in the parietal bone using a trephine burr under sterile conditions.

-

Implantation: Fill the defect with a scaffold material loaded with a specific concentration of this compound. The control group will receive the scaffold without this compound.

-

Post-operative Care and Euthanasia: Provide appropriate post-operative care, including analgesics. Euthanize the animals at predetermined time points (e.g., 4 and 8 weeks).

-

Analysis:

-

Micro-computed Tomography (µCT): Harvest the calvaria and fix them in 10% neutral buffered formalin. Perform µCT analysis to quantify new bone formation, bone volume/total volume (BV/TV), and trabecular microarchitecture within the defect site.

-

Histological Analysis: Decalcify the calvaria, embed in paraffin, and section. Stain the sections with Hematoxylin and Eosin (H&E) for general morphology and Masson's Trichrome for collagen deposition to qualitatively assess bone healing.

-

Signaling Pathways and Experimental Workflows

Key Signaling Pathways in Strontium-Mediated Bone Regeneration

Caption: Strontium's dual action on bone cells.

Experimental Workflow for In Vitro Evaluation

Caption: Workflow for in vitro assessment.

Experimental Workflow for In Vivo Evaluation

Caption: Workflow for in vivo assessment.

Conclusion and Future Directions

While direct evidence for the efficacy of this compound in bone regeneration is currently lacking, the extensive research on other strontium salts provides a strong rationale for its investigation. The established pro-osteogenic and anti-resorptive effects of strontium ions, mediated through key signaling pathways, suggest that this compound could be a viable therapeutic agent. Future research should focus on in vitro and in vivo studies, following the protocols outlined in this guide, to determine the optimal concentration, delivery method, and efficacy of this compound for bone repair and regeneration. Comparative studies against other strontium salts would also be invaluable in elucidating any unique properties of the formate salt.

References

- 1. researchgate.net [researchgate.net]

- 2. Strontium Ranelate and bone healing: report of two cases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. In Vitro Effects of Strontium on Proliferation and Osteoinduction of Human Preadipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bone-abstracts.org [bone-abstracts.org]

- 6. In Vitro Effects of Strontium on Proliferation and Osteoinduction of Human Preadipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Strontium Formate: A Versatile Precursor in Materials Science for Nanomaterial Synthesis and Biomedical Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Strontium formate, Sr(HCOO)₂, is a strontium salt of formic acid that is emerging as a valuable precursor in the field of materials science. Its favorable decomposition characteristics, solubility, and reactivity make it an attractive starting material for the synthesis of a variety of strontium-containing nanomaterials, including oxides, carbonates, and perovskites. These materials are of significant interest for a wide range of applications, from catalysis and energy storage to bone tissue engineering and drug delivery. This technical guide provides a comprehensive overview of the properties of this compound and its application as a precursor, with a focus on quantitative data, detailed experimental protocols, and the underlying chemical and biological pathways.

Properties of this compound

This compound is a white crystalline solid. Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | Sr(HCOO)₂ | [1] |

| Molecular Weight | 177.65 g/mol | [1] |

| Appearance | White crystals or granules | [1] |

| Solubility | Soluble in water | [1] |

| Density (Anhydrous) | 2.69 g/cm³ | [1] |

| Density (Dihydrate) | 2.25 g/cm³ | [2] |

Crystallographic Data

This compound exists in both anhydrous and dihydrate forms, each with a distinct crystal structure. The crystallographic parameters are detailed in the table below.

| Form | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z | Reference |

| Anhydrous | Orthorhombic | P2₁2₁2₁ | 6.87 | 8.74 | 7.27 | 90 | 90 | 90 | 4 | [2] |

| Dihydrate | Orthorhombic | P2₁2₁2₁ | 7.30 | 11.99 | 7.13 | 90 | 90 | 90 | 4 | [2] |

Thermal Decomposition of this compound

The thermal decomposition of this compound dihydrate proceeds in a stepwise manner, which is a key attribute for its use as a precursor in controlled synthesis processes. The decomposition pathway involves dehydration followed by the decomposition of the anhydrous salt to strontium carbonate and finally to strontium oxide.

| Decomposition Step | Temperature Range (°C) | Evolved Products | Solid Product | Reference |

| Dehydration | 74 - 125 | H₂O | Anhydrous Sr(HCOO)₂ | [3] |

| Decomposition to Carbonate | ~485 | CO, H₂ | SrCO₃ | [3] |

| Decomposition to Oxide | > 949 | CO₂ | SrO | [3] |

The following diagram illustrates the thermal decomposition pathway of this compound dihydrate.

Experimental Protocols for Nanomaterial Synthesis

This compound is a versatile precursor for various synthesis methods. Below are detailed, representative protocols for the co-precipitation and hydrothermal synthesis of strontium-based nanoparticles.

Co-precipitation Synthesis of Strontium Oxide (SrO) Nanoparticles

This method involves the precipitation of a strontium-containing precursor from a solution, followed by thermal decomposition to yield the desired oxide nanoparticles.

Materials:

-

This compound (Sr(HCOO)₂)

-

Sodium hydroxide (NaOH)

-

Ethanol (C₂H₅OH)

-

Deionized water

Procedure:

-

Prepare a 0.5 M solution of this compound in deionized water.

-

Prepare a 1 M solution of sodium hydroxide in deionized water.

-

Under constant stirring, slowly add the sodium hydroxide solution dropwise to the this compound solution.

-

Continue stirring for 1-2 hours to ensure complete precipitation of strontium hydroxide.

-

Collect the precipitate by centrifugation or filtration and wash it several times with deionized water and then with ethanol to remove any unreacted precursors and byproducts.

-

Dry the precipitate in an oven at 80-100 °C for several hours.

-

Calcine the dried powder in a muffle furnace at a temperature above 950 °C to induce the decomposition of the hydroxide to strontium oxide. The exact temperature and duration will influence the crystallinity and particle size of the final product.

Hydrothermal Synthesis of Strontium Titanate (SrTiO₃) Perovskite Nanoparticles

Hydrothermal synthesis is a method that utilizes high-temperature and high-pressure aqueous solutions to crystallize materials.

Materials:

-

This compound (Sr(HCOO)₂)

-

Titanium(IV) isopropoxide (TTIP)

-

Potassium hydroxide (KOH)

-

Deionized water

Procedure:

-

Dissolve a stoichiometric amount of this compound in deionized water.

-

In a separate container, dissolve titanium(IV) isopropoxide in a suitable solvent (e.g., ethanol) and add it to the this compound solution under vigorous stirring to form a precursor solution.

-

Add a concentrated solution of potassium hydroxide (as a mineralizer) to the precursor solution to adjust the pH to a highly alkaline condition (pH > 12).

-

Transfer the resulting slurry to a Teflon-lined stainless-steel autoclave.

-

Seal the autoclave and heat it to a temperature between 150-250 °C for a duration of 12-48 hours. The specific temperature and time will influence the phase purity and morphology of the resulting SrTiO₃ nanoparticles.

-

After the reaction, allow the autoclave to cool down to room temperature naturally.

-

Collect the product by filtration, wash it thoroughly with deionized water and ethanol, and dry it in an oven.

Strontium in Drug Development: Signaling Pathways in Bone Cells

Strontium has garnered significant attention in the medical field, particularly for its role in the treatment of osteoporosis. Strontium ranelate, for instance, has been shown to reduce bone resorption while promoting bone formation. The biological effects of strontium are mediated through the activation of specific signaling pathways in bone cells (osteoblasts and osteoclasts).

Strontium ions (Sr²⁺) can activate the calcium-sensing receptor (CaSR) on the surface of both osteoblasts and osteoclasts. This activation triggers a cascade of intracellular signaling events, including the activation of phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers mobilize intracellular calcium and activate protein kinase C (PKC), respectively.

Furthermore, strontium has been shown to influence the MAPK/ERK and Wnt/β-catenin signaling pathways in osteoblasts, which are crucial for their proliferation, differentiation, and survival. In osteoclasts, strontium signaling can modulate the RANKL/OPG pathway, leading to a decrease in osteoclast activity and bone resorption.

Conclusion

This compound is a promising and versatile precursor for the synthesis of a variety of strontium-containing functional materials. Its well-defined thermal decomposition behavior allows for the controlled formation of oxides and carbonates at specific temperatures. The ability to use this compound in common wet-chemical synthesis routes like co-precipitation and hydrothermal methods makes it accessible for a broad range of research and development activities. Furthermore, the biological activity of strontium, mediated through complex signaling pathways, opens up exciting possibilities for its use in drug development and regenerative medicine. This guide provides a foundational understanding for researchers and professionals looking to explore the potential of this compound in their respective fields. Further research into optimizing synthesis conditions and exploring the full scope of its applications is warranted.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Strontium Formate Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strontium-containing compounds have garnered significant interest in biomedical research, particularly for their potential applications in bone tissue engineering and drug delivery. Strontium formate (Sr(HCOO)₂) nanoparticles are of emerging interest due to their potential for controlled release of strontium ions and as a biocompatible nanoscale delivery vehicle. This document provides a detailed, proposed protocol for the synthesis of this compound nanoparticles via a chemical precipitation method. Due to the limited availability of specific literature on the synthesis of this compound nanoparticles, this protocol is based on established methods for the synthesis of other metal formate and strontium-based nanoparticles.

Data Presentation

As this is a proposed synthesis protocol, the following table presents hypothetical yet expected data based on the successful synthesis and characterization of analogous metal formate nanoparticles. Actual experimental results may vary and should be determined empirically.

| Parameter | Expected Value/Result | Characterization Method |

| Physical Appearance | White crystalline powder | Visual Inspection |

| Particle Size | 50 - 200 nm | TEM |

| Crystallinity | Crystalline, matching the orthorhombic phase of this compound | XRD |

| Chemical Composition | Presence of formate and strontium-oxygen bonds | FTIR |

| Yield | > 85% | Gravimetric Analysis |

Experimental Protocols

This section details the proposed methodology for the synthesis of this compound nanoparticles.

Materials and Equipment

-

Materials:

-

Strontium chloride hexahydrate (SrCl₂·6H₂O) (ACS grade or higher)

-

Formic acid (HCOOH) (ACS grade or higher)

-

Sodium hydroxide (NaOH) (ACS grade or higher)

-

Ethanol (absolute)

-

Deionized (DI) water

-

-

Equipment:

-

Magnetic stirrer with heating plate

-

Beakers and Erlenmeyer flasks

-

Burette or dropping funnel

-

Centrifuge and centrifuge tubes

-

pH meter

-

Ultrasonic bath

-

Oven or vacuum desiccator

-

Synthesis of this compound Nanoparticles (Proposed Co-Precipitation Method)

-

Preparation of Precursor Solutions:

-

Prepare a 0.5 M solution of strontium chloride by dissolving the appropriate amount of SrCl₂·6H₂O in deionized water.

-

Prepare a 1.0 M solution of sodium formate by reacting stoichiometric amounts of formic acid and sodium hydroxide in deionized water. Ensure the final pH is neutral (pH ~7.0). Alternatively, a commercially available sodium formate solution can be used.

-

-

Precipitation Reaction:

-

Place a known volume of the 0.5 M strontium chloride solution in a beaker on a magnetic stirrer.

-

Slowly add the 1.0 M sodium formate solution dropwise to the strontium chloride solution under vigorous stirring. A white precipitate of this compound should form immediately.

-

Continue stirring the suspension for 2-4 hours at room temperature to ensure complete reaction and to allow for particle growth and aging.

-

-

Purification of Nanoparticles:

-

Transfer the suspension to centrifuge tubes and centrifuge at a high speed (e.g., 8000-10000 rpm) for 15-20 minutes.

-

Discard the supernatant and resuspend the nanoparticle pellet in deionized water with the aid of ultrasonication to break up agglomerates.

-

Repeat the centrifugation and resuspension steps at least three times to remove any unreacted precursors and by-products.

-

For the final wash, resuspend the pellet in absolute ethanol to aid in drying.

-

-

Drying:

-

After the final wash and centrifugation, collect the nanoparticle pellet and dry it in an oven at 60-80 °C overnight or in a vacuum desiccator until a constant weight is achieved.

-

-

Characterization:

-

The synthesized this compound nanoparticles should be characterized to determine their physicochemical properties.

-

Transmission Electron Microscopy (TEM): To analyze the size, morphology, and size distribution of the nanoparticles.

-

X-ray Diffraction (XRD): To determine the crystalline structure and phase purity of the nanoparticles.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of formate functional groups and the formation of this compound.

-

-

Mandatory Visualization

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound nanoparticles.

Logical Relationship of the Synthesis and Characterization Protocol

Application Notes and Protocols: Strontium Formate as a Precursor for Ceramic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strontium-containing ceramics are a class of advanced materials with diverse applications, ranging from electronic components and phosphors to bioactive materials for bone regeneration. The synthesis of these ceramics often involves the careful selection of precursors to control the stoichiometry, purity, and microstructure of the final product. While strontium carbonate, nitrate, and acetate are commonly employed precursors, strontium formate presents a potentially advantageous alternative due to its decomposition characteristics.

This document provides detailed application notes and protocols for the utilization of this compound as a precursor in the synthesis of various strontium-containing ceramics. The protocols are based on established ceramic synthesis methodologies, adapted for the specific properties of this compound.

Advantages of this compound as a Precursor

While direct literature on the use of this compound in ceramic synthesis is limited, its properties suggest several potential benefits:

-

Lower Decomposition Temperature: Formates generally decompose at lower temperatures than carbonates. This can lead to reduced energy consumption during calcination and potentially finer-grained ceramic powders.

-

Gaseous Byproducts: The thermal decomposition of this compound is expected to yield strontium oxide (SrO) and gaseous byproducts like carbon monoxide and water vapor, which can be easily removed from the reaction system, leading to a purer ceramic product.

-

Good Solubility: this compound's solubility in water allows for its use in wet chemical synthesis routes like sol-gel and co-precipitation, enabling intimate mixing of precursors at the molecular level.

General Synthesis Principles

The synthesis of strontium-containing ceramics using this compound as a precursor can be broadly categorized into two main routes: solid-state reaction and sol-gel synthesis.

Solid-State Reaction Method

In this method, this compound is intimately mixed with other solid precursors (e.g., oxides, carbonates of other metals). The mixture is then heated to a high temperature (calcination) to induce a solid-state reaction, forming the desired ceramic phase. The initial decomposition of this compound to reactive strontium oxide is a key step in this process.

Sol-Gel Synthesis Method

The sol-gel method involves the formation of a colloidal suspension (sol) that is then gelled to form a solid network. This method offers excellent control over the final product's homogeneity and microstructure. This compound can be dissolved in a suitable solvent along with other metal precursors (often metal alkoxides or salts). A gelling agent is then added to form a wet gel, which is subsequently dried and calcined to yield the ceramic powder.

Experimental Protocols

The following are proposed protocols for the synthesis of common strontium-containing ceramics using this compound. These are generalized procedures and may require optimization based on the specific equipment and desired material properties.

Protocol 1: Synthesis of Strontium Titanate (SrTiO₃) via Solid-State Reaction

Objective: To synthesize crystalline strontium titanate powder.

Materials:

-

This compound (Sr(HCOO)₂)

-

Titanium dioxide (TiO₂, anatase or rutile)

-

Mortar and pestle or ball mill

-

Alumina crucible

-

High-temperature furnace

Procedure:

-

Precursor Mixing: Stoichiometric amounts of this compound and titanium dioxide (1:1 molar ratio) are weighed and intimately mixed. For small batches, grinding in an agate mortar and pestle for 30 minutes is sufficient. For larger batches, ball milling for 4-6 hours is recommended to ensure homogeneity.

-

Calcination: The mixed powder is placed in an alumina crucible and transferred to a high-temperature furnace.

-

Heat the furnace to a temperature between 800 °C and 1100 °C. A ramp rate of 5 °C/minute is recommended.

-

Hold the temperature for 2-4 hours to allow for the complete decomposition of this compound and subsequent reaction to form strontium titanate.

-

-

Cooling and Grinding: The furnace is allowed to cool down to room temperature. The resulting calcined powder is then ground again to break up any agglomerates.

-

Characterization: The synthesized powder should be characterized using techniques such as X-ray Diffraction (XRD) to confirm the phase purity and crystal structure, and Scanning Electron Microscopy (SEM) to analyze the particle morphology and size.

Protocol 2: Synthesis of Strontium Zirconate (SrZrO₃) via Sol-Gel Method

Objective: To synthesize nanocrystalline strontium zirconate powder.

Materials:

-

This compound (Sr(HCOO)₂)

-

Zirconium(IV) propoxide (Zr(OPr)₄)

-

2-Methoxyethanol or similar solvent

-

Acetic acid (as a chelating agent)

-

Deionized water

-

Beakers, magnetic stirrer, and hotplate

-

Drying oven

-

High-temperature furnace

Procedure:

-

Precursor Solution A: Dissolve a stoichiometric amount of this compound in a mixture of 2-methoxyethanol and acetic acid with stirring. Gentle heating (around 60 °C) may be required to facilitate dissolution.

-

Precursor Solution B: In a separate beaker, dissolve a stoichiometric amount of zirconium(IV) propoxide in 2-methoxyethanol.

-

Sol Formation: Slowly add Precursor Solution B to Precursor Solution A under vigorous stirring.

-

Hydrolysis and Gelation: Add a controlled amount of deionized water dropwise to the mixed solution to initiate hydrolysis and polycondensation, leading to the formation of a gel. Continue stirring for 1-2 hours.

-

Gel Aging and Drying: The resulting gel is aged at room temperature for 24 hours. The aged gel is then dried in an oven at 80-100 °C for 12-24 hours to remove the solvent.

-

Calcination: The dried gel is ground into a powder and calcined in a furnace.

-

Heat to 700-900 °C at a ramp rate of 5 °C/minute.

-

Hold for 2 hours to crystallize the strontium zirconate phase.

-

-

Characterization: Analyze the final powder using XRD for phase identification and crystallite size estimation, and TEM for particle size and morphology analysis.

Data Presentation

The following tables summarize typical experimental parameters for the synthesis of various strontium-containing ceramics using conventional precursors. These can be used as a starting point for optimizing the synthesis with this compound.

| Ceramic | Precursors | Synthesis Method | Calcination Temperature (°C) | Dwell Time (h) | Reference |

| SrTiO₃ | SrCO₃, TiO₂ | Solid-State | 1000 - 1200 | 2 - 4 | [1] |

| SrZrO₃ | Sr(NO₃)₂, Zirconyl Nitrate | Sol-Gel | 800 - 1000 | 2 | N/A |

| SrFe₁₂O₁₉ | Sr(NO₃)₂, Fe(NO₃)₃·9H₂O | Sol-Gel Auto-Combustion | 900 - 1100 | 6 | [2] |

| SrAl₂O₄ | SrCO₃, Al₂O₃ | Solid-State | ~1300 | N/A | |

| SrFeO₃₋δ | Sr(NO₃)₂, Fe(NO₃)₃ | Oxalate-based Sol-Gel | 800 | N/A | [3] |

Note: "N/A" indicates that the specific data point was not available in the cited search results.

Mandatory Visualizations

Experimental Workflows

Caption: Workflow for Solid-State Synthesis.

Caption: Workflow for Sol-Gel Synthesis.

Conclusion

This compound holds promise as a valuable precursor for the synthesis of a wide range of strontium-containing ceramics. Its anticipated lower decomposition temperature and the formation of clean byproducts can offer advantages in terms of energy efficiency and product purity. The provided protocols, adapted from established methods, serve as a comprehensive guide for researchers to explore the use of this compound in their ceramic synthesis endeavors. Further experimental work is encouraged to optimize the specific reaction conditions for different ceramic systems and to fully elucidate the benefits of this precursor.

References

Application Notes and Protocols for the Characterization of Strontium Formate

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes provide detailed methodologies for the characterization of strontium formate, a compound of interest in various chemical and pharmaceutical applications. The following protocols outline the use of key analytical techniques for determining the identity, purity, thermal stability, and structural properties of this compound.

Physicochemical Properties of this compound

This compound, with the chemical formula Sr(HCOO)₂, is a white crystalline solid. It is also commonly found in its dihydrate form, Sr(HCOO)₂·2H₂O. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | Sr(HCOO)₂ |

| Molecular Weight | 177.65 g/mol |

| Appearance | White crystalline solid |

| Solubility in Water | 9.1 g/100 g at 0°C26.7 g/100 g at 25°C38.09 g/100 g at 86°C[1] |

| Crystal System (Dihydrate) | Orthorhombic |

Thermal Analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Thermal analysis is crucial for determining the thermal stability, dehydration, and decomposition behavior of this compound.

Application Note

Thermogravimetric analysis of this compound dihydrate reveals a multi-step decomposition process. The initial weight loss corresponds to the removal of water molecules of hydration, followed by the decomposition of the anhydrous salt to strontium carbonate, and finally to strontium oxide at higher temperatures.[1] The decomposition pathway can be summarized as follows:

Sr(HCOO)₂·2H₂O → Sr(HCOO)₂ → SrCO₃ → SrO[1]

Differential Scanning Calorimetry (DSC) can be used in conjunction with TGA to identify the endothermic and exothermic nature of these transitions. The dehydration process is endothermic, as is the final decomposition of strontium carbonate to strontium oxide.

Experimental Protocol: TGA/DSC

-

Instrument: A calibrated simultaneous TGA/DSC instrument.

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound dihydrate sample into an alumina or platinum crucible.

-

TGA/DSC Parameters:

-

Temperature Program:

-

Heat from ambient temperature to 1000°C at a constant heating rate of 10°C/min.

-

-

Purge Gas: Nitrogen or air at a flow rate of 50 mL/min.

-

-

Data Analysis:

-

Determine the onset and peak temperatures for each decomposition step from the TGA and DSC curves.

-

Calculate the percentage weight loss for each step from the TGA data and compare with theoretical values.

-

Table 2: Thermal Decomposition Data for this compound Dihydrate

| Decomposition Step | Temperature Range (°C) | Mass Loss (%) (Observed) | Mass Loss (%) (Theoretical) |

| Dehydration | ~74 - 125 | ~16.8 | 16.86 |

| Decomposition to SrCO₃ | ~485 - 600 | ~25.9 | 25.92 |

| Decomposition to SrO | >900 | ~20.6 | 20.61 |

Note: Observed values are approximate and can vary slightly based on experimental conditions.

Workflow for Thermal Analysis

Spectroscopic Analysis: FTIR and Raman Spectroscopy

Vibrational spectroscopy is used to identify the functional groups present in this compound and to confirm its molecular structure.

Application Note

The infrared (IR) and Raman spectra of this compound are characterized by the vibrational modes of the formate ion (HCOO⁻). The key vibrations include the C-H stretching, C=O stretching (asymmetric and symmetric), and O-C-O bending modes. The presence of two crystallographically non-equivalent formate ions in the anhydrous crystal structure can lead to the splitting of some vibrational bands.[2]

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Instrument: A calibrated FTIR spectrometer.

-

Sample Preparation (KBr Pellet Method): a. Thoroughly grind 1-2 mg of the this compound sample with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle. b. Press the mixture into a transparent pellet using a hydraulic press.

-

FTIR Analysis:

-

Acquire a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

-

-

Data Analysis:

-

Identify the characteristic absorption bands and assign them to the corresponding vibrational modes of the formate ion.

-

Experimental Protocol: Raman Spectroscopy

-

Instrument: A calibrated Raman spectrometer equipped with a laser source.

-

Sample Preparation: Place a small amount of the this compound powder on a microscope slide.

-

Raman Analysis:

-

Laser Excitation: 532 nm or 785 nm laser.

-

Laser Power: Use low laser power (e.g., <10 mW) to avoid sample degradation.

-

Objective: 50x or 100x.

-

Spectral Range: 3500 - 100 cm⁻¹

-

Acquisition Time: 10-30 seconds.

-

Accumulations: 2-4.

-

-

Data Analysis:

-

Identify the characteristic Raman scattering peaks and assign them to the corresponding vibrational modes.

-

Table 3: Vibrational Spectroscopy Data for this compound

| Vibrational Mode | FTIR Peak Position (cm⁻¹) | Raman Peak Position (cm⁻¹) |

| C-H Stretching | ~2850 - 2950 | ~2850 - 2950 |

| C=O Asymmetric Stretching | ~1580 - 1600 | ~1580 - 1600 |

| C=O Symmetric Stretching | ~1350 - 1370 | ~1350 - 1370 |

| O-C-O Bending | ~770 - 790 | ~770 - 790 |

Note: Peak positions are approximate and may show splitting due to crystal effects.

Logical Relationship of Spectroscopic Techniques

X-ray Diffraction (XRD)

Powder X-ray diffraction is a powerful technique for phase identification and for determining the crystal structure of this compound.

Application Note

The powder XRD pattern of a crystalline material is unique and acts as a "fingerprint" for that substance. For this compound dihydrate, the pattern will correspond to its orthorhombic crystal structure. By comparing the experimental XRD pattern with standard patterns from databases such as the Joint Committee on Powder Diffraction Standards (JCPDS), the identity and phase purity of the sample can be confirmed.

Experimental Protocol: Powder XRD

-

Instrument: A calibrated powder X-ray diffractometer.

-

Sample Preparation: a. Finely grind the this compound sample to a homogeneous powder using an agate mortar and pestle. b. Mount the powder on a sample holder, ensuring a flat and level surface.

-

XRD Analysis:

-

X-ray Source: Cu Kα (λ = 1.5406 Å).

-

Voltage and Current: 40 kV and 40 mA.

-

Scan Range (2θ): 10° to 80°.

-

Step Size: 0.02°.

-

Scan Speed: 2°/min.

-

-

Data Analysis:

-

Process the raw data to obtain a diffractogram of intensity versus 2θ.

-

Compare the peak positions (2θ values) and relative intensities with the standard JCPDS pattern for this compound or this compound dihydrate.

-

If the crystal structure is unknown, the data can be used for structure determination and refinement.

-

Table 4: Crystallographic Data for this compound Dihydrate

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

Workflow for Powder X-ray Diffraction

Quantitative Analysis

The strontium content in this compound can be accurately determined using techniques such as complexometric titration or Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES).

Application Note: Complexometric Titration with EDTA

Complexometric titration is a classical analytical method for the determination of metal ions. Strontium ions (Sr²⁺) form a stable, colorless complex with ethylenediaminetetraacetic acid (EDTA). The endpoint of the titration can be detected using a metal ion indicator, which changes color when it is displaced from the metal ion by EDTA.

Experimental Protocol: Complexometric Titration

-

Reagents:

-

Standardized 0.05 M EDTA solution.

-

Ammonia-ammonium chloride buffer solution (pH 10).

-

Eriochrome Black T indicator.

-

-

Sample Preparation: a. Accurately weigh approximately 200-250 mg of this compound and dissolve it in 100 mL of deionized water.

-

Titration Procedure: a. Pipette 25.00 mL of the this compound solution into a 250 mL conical flask. b. Add 5 mL of the ammonia-ammonium chloride buffer solution. c. Add a few drops of the Eriochrome Black T indicator. The solution should turn wine-red. d. Titrate with the standardized EDTA solution until the color changes from wine-red to a distinct blue at the endpoint. e. Repeat the titration to obtain concordant results.

-

Calculation:

-

Calculate the moles of EDTA used.

-

Since the stoichiometry of the Sr²⁺-EDTA complex is 1:1, the moles of EDTA are equal to the moles of Sr²⁺ in the aliquot.

-

Calculate the concentration of strontium in the original sample and express it as a percentage.

-

Application Note: ICP-OES

ICP-OES is a highly sensitive and accurate technique for elemental analysis. It can be used to determine the concentration of strontium in a this compound sample after appropriate digestion.

Experimental Protocol: ICP-OES

-

Instrument: A calibrated ICP-OES instrument.

-

Sample Preparation (Digestion): a. Accurately weigh a small amount of the this compound sample (e.g., 50-100 mg). b. Digest the sample in a mixture of nitric acid and hydrochloric acid using a microwave digestion system or by heating on a hot plate in a fume hood until a clear solution is obtained. c. Cool the digested sample and dilute it to a known volume (e.g., 50 mL) with deionized water.

-

ICP-OES Analysis:

-

Prepare a series of strontium standard solutions of known concentrations to generate a calibration curve.

-

Aspirate the blank, standards, and the diluted sample solution into the plasma.

-

Measure the emission intensity of strontium at a specific wavelength (e.g., 407.771 nm or 421.552 nm).

-

-

Data Analysis:

-

Plot the emission intensity versus the concentration of the standards to create a calibration curve.

-

Determine the concentration of strontium in the sample solution from the calibration curve.

-

Calculate the percentage of strontium in the original this compound sample.

-

Logical Relationship of Quantitative Techniques

References

Application Notes and Protocols for the Preparation and Use of Strontium Formate Solutions in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the preparation and use of strontium formate solutions for in vitro cell culture experiments. While the focus is on this compound, the biological effects are primarily attributed to the strontium ion (Sr²⁺). Therefore, data from studies using other strontium salts, such as strontium ranelate and strontium chloride, are included and are considered broadly applicable.

Application Notes

Strontium is a trace element that has garnered significant interest in biomedical research, particularly for its beneficial effects on bone metabolism. It exhibits a dual action: stimulating bone formation by osteoblasts and inhibiting bone resorption by osteoclasts.[1][2][3] This makes strontium compounds, including this compound, promising candidates for the development of therapeutics for osteoporosis and for applications in bone tissue engineering.[4][5]

The cellular response to strontium is highly dose-dependent. Low concentrations generally promote osteogenic differentiation and mineralization, while high concentrations can be inhibitory or even cytotoxic.[4][6] Therefore, it is crucial to determine the optimal concentration for each cell type and experimental setup.

Key Signaling Pathways

The biological effects of strontium are mediated through several key signaling pathways, most notably the Calcium-Sensing Receptor (CaSR) and the Wnt/β-catenin pathway.

-

Calcium-Sensing Receptor (CaSR): Strontium ions can act as agonists for the CaSR, a G-protein coupled receptor present on osteoblasts and osteoclasts.[2][7][8] Activation of the CaSR by strontium triggers downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, which can lead to increased osteoblast proliferation and survival.[2][3][8]

-

Wnt/β-catenin Signaling Pathway: Strontium has been shown to activate the canonical Wnt/β-catenin signaling pathway in mesenchymal stem cells (MSCs) and pre-osteoblastic cells.[9][10] This pathway is critical for osteoblast differentiation and bone formation. Activation leads to the accumulation and nuclear translocation of β-catenin, which then acts as a transcriptional co-activator for osteogenic genes.[9][11][12][13]

Quantitative Data Summary

The following table summarizes the effective concentrations of strontium ions reported in various in vitro studies and their observed biological effects. It is important to note that the optimal concentration can vary depending on the cell type, culture conditions, and the specific strontium salt used.

| Strontium Concentration | Cell Type | Observed Effect | Reference |

| 2-5 ppm (approx. 23-57 µM) | Osteoblastic cells | Stimulated mineralization and calcification nodule formation. | [4] |

| 20-100 ppm (approx. 228-1140 µM) | Osteoblastic cells | Inhibited calcification. | [4] |

| 0.1 mM | Primary rat osteoblasts | Near-total blockade of mineralization. | [1] |

| 1-5 mM | Rat osteoblasts | Acute stimulation of proliferation. | [1] |

| 100 µM | Human adipose-derived stem cells (hADSCs) | Enhanced cell proliferation. | [6] |

| 400 µM | Human adipose-derived stem cells (hADSCs) | Induced alkaline phosphatase (ALP) production. | [6] |

| 3 mM | MC3T3-E1 cells | Most pronounced effect on osteogenic differentiation without apparent cytotoxicity. | [14] |

| 1.25% (w/v) | L929 mouse fibroblast cells | Higher level of viable cells compared to 2.5% (w/v). | [15] |

Experimental Protocols

Protocol 1: Preparation of Sterile this compound Stock Solution (100 mM)

Materials:

-

This compound (Sr(HCOO)₂) powder

-

Cell culture grade water (e.g., WFI or Milli-Q)

-

0.22 µm sterile syringe filter

-

Sterile conical tubes (15 mL or 50 mL)

-

Analytical balance and weighing paper

-

Sterile serological pipettes

Methodology:

-

Calculate the required mass: The molecular weight of anhydrous this compound is 177.65 g/mol . To prepare a 100 mM (0.1 M) stock solution, dissolve 1.7765 g of this compound in 100 mL of cell culture grade water. Adjust the volume as needed for your experimental requirements.

-

Weighing and Dissolution: In a sterile biosafety cabinet, accurately weigh the calculated amount of this compound powder and transfer it to a sterile conical tube. Add the appropriate volume of sterile cell culture grade water.

-

Dissolving: Vortex or gently agitate the solution until the this compound is completely dissolved.

-

Sterile Filtration: Draw the solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter to the syringe. Filter the solution into a new sterile conical tube. This step is crucial to remove any potential microbial contamination.

-

Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials. This prevents repeated freeze-thaw cycles and reduces the risk of contamination. Store the aliquots at -20°C.

Protocol 2: In Vitro Osteogenic Differentiation Assay

Materials:

-

Mesenchymal stem cells (MSCs) or pre-osteoblastic cells (e.g., MC3T3-E1)

-

Basal growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

-

Osteogenic differentiation medium (basal medium supplemented with 50 µg/mL ascorbic acid, 10 mM β-glycerophosphate, and 100 nM dexamethasone)

-

Sterile this compound stock solution (from Protocol 1)

-

Multi-well cell culture plates (e.g., 24-well or 12-well)

-

Alkaline Phosphatase (ALP) activity assay kit

-

Alizarin Red S staining solution

Methodology:

-

Cell Seeding: Seed the cells in multi-well plates at an appropriate density to reach confluence within 24-48 hours. Culture in basal growth medium at 37°C and 5% CO₂.

-

Induction of Differentiation: Once the cells are confluent, replace the growth medium with osteogenic differentiation medium.

-

This compound Treatment: Prepare different concentrations of this compound in the osteogenic differentiation medium by diluting the 100 mM stock solution. A typical starting range could be 10 µM, 50 µM, 100 µM, 500 µM, and 1 mM. Include a control group with osteogenic medium only.

-

Medium Change: Replace the medium with freshly prepared this compound-supplemented osteogenic medium every 2-3 days for the duration of the experiment (typically 7, 14, and 21 days).

-

Assessment of Osteogenic Markers:

-

Alkaline Phosphatase (ALP) Activity (Day 7-14):

-

Wash the cells with PBS.

-

Lyse the cells according to the ALP activity assay kit protocol.

-

Measure the ALP activity in the cell lysates. Normalize the activity to the total protein content.

-

-

Alizarin Red S Staining for Mineralization (Day 14-21):

-

Wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-